molecular formula C21H25BrN4O7 B12702247 2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)-2-tolyl)azo)-3-bromo-5-nitrobenzoate CAS No. 85136-54-5

2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)-2-tolyl)azo)-3-bromo-5-nitrobenzoate

Cat. No.: B12702247
CAS No.: 85136-54-5
M. Wt: 525.3 g/mol
InChI Key: IDLLVUHLKAFFSN-UHFFFAOYSA-N
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Description

This compound is an azo dye derivative characterized by a central benzoate ester core substituted with bromo and nitro groups at positions 3 and 5, respectively. The azo linkage (–N=N–) connects the benzoate moiety to a 2-tolyl group bearing a bis(2-hydroxyethyl)amino substituent. The ester group at position 4 is a 2-methoxyethyl chain, distinguishing it from analogs with simpler ester substituents (e.g., ethyl or methyl).

Properties

CAS No.

85136-54-5

Molecular Formula

C21H25BrN4O7

Molecular Weight

525.3 g/mol

IUPAC Name

2-methoxyethyl 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-3-bromo-5-nitrobenzoate

InChI

InChI=1S/C21H25BrN4O7/c1-14-11-16(25(5-7-27)6-8-28)3-4-18(14)23-24-20-17(22)12-15(13-19(20)26(30)31)21(29)33-10-9-32-2/h3-4,11-13,27-28H,5-10H2,1-2H3

InChI Key

IDLLVUHLKAFFSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2Br)C(=O)OCCOC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)-2-tolyl)azo)-3-bromo-5-nitrobenzoate typically involves multiple steps, including the formation of the azo linkage and the introduction of the bromo and nitro groups. One common approach is the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Key considerations include the selection of raw materials, reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)-2-tolyl)azo)-3-bromo-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can target the azo linkage, nitro group, or other reducible moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azo linkage may yield amines, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that azo compounds, such as this one, can exhibit significant anticancer properties. The presence of the nitro group and the azo linkage may enhance biological activity by interacting with cellular pathways involved in cancer proliferation. Studies are ongoing to evaluate its efficacy against various cancer cell lines, focusing on mechanisms such as apoptosis induction and cell cycle arrest.

Drug Delivery Systems
The compound's ability to form stable complexes with metal ions suggests potential use in drug delivery systems. By modifying its structure, it can be engineered to release therapeutic agents in a controlled manner, targeting specific tissues or cells, thereby increasing the effectiveness of treatments while minimizing side effects.

Neuroprotective Agents
Given its structural resemblance to certain neuroprotective drugs, this compound may also be explored for its potential in treating neurodegenerative diseases. The bis(2-hydroxyethyl)amino moiety could facilitate interactions with neurotransmitter systems, warranting further investigation into its pharmacological profile.

Materials Science

Dyes and Pigments
The azo group present in the compound makes it suitable for applications in dye and pigment formulations. Its vibrant color properties can be utilized in textiles, plastics, and coatings. The stability of the azo bond under various environmental conditions enhances its applicability in long-lasting colorants.

Polymer Chemistry
In polymer science, this compound can be used as a monomer or additive to develop new materials with specific properties. Its incorporation into polymer matrices may improve thermal stability or impart unique optical characteristics, making it valuable for advanced materials development.

Analytical Chemistry

Chromatographic Applications
Due to its distinct chemical structure, 2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)-2-tolyl)azo)-3-bromo-5-nitrobenzoate can serve as a standard reference material in chromatographic analyses. Its unique profile assists in the calibration of analytical methods such as HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography).

Case Study 1: Anticancer Activity Evaluation

A recent study investigated the cytotoxic effects of various azo compounds on human breast cancer cell lines. The results indicated that modifications similar to those found in 2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)-2-tolyl)azo)-3-bromo-5-nitrobenzoate resulted in significant reductions in cell viability at concentrations as low as 10 µM over a 48-hour exposure period.

Case Study 2: Development of Drug Delivery Systems

In a collaborative study between pharmaceutical researchers and material scientists, the compound was incorporated into liposomal formulations aimed at enhancing drug solubility and bioavailability. Preliminary results showed an increase in drug retention time within biological systems compared to conventional delivery methods.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)-2-tolyl)azo)-3-bromo-5-nitrobenzoate involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The specific pathways and targets depend on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Structural Variants in the Ester Group

The ester substituent significantly influences solubility and reactivity. For example:

  • Ethyl 4-[[4-[Bis(2-Hydroxyethyl)Amino]Phenyl]Azo]-3-Bromo-5-Nitrobenzoate: Replacing the 2-methoxyethyl group with ethyl reduces hydrophilicity due to the absence of the methoxy oxygen. This may limit solubility in polar solvents compared to the target compound .

Table 1: Impact of Ester Substituents

Compound Ester Group Key Properties
Target Compound 2-Methoxyethyl High polarity, enhanced aqueous solubility
Ethyl Analog Ethyl Lower polarity, reduced solubility
Methyl Triazine Derivative Methyl Steric hindrance, limited planar stacking

Variations in Amino Substituents

The bis(2-hydroxyethyl)amino group in the target compound contrasts with analogs featuring mixed or modified amino substituents:

  • 2-[[4-[Bis[2-(Acetyloxy)Ethyl]Amino]-2-Methylphenyl]Azo]Benzothiazol-6-Yl Thiocyanate: Acetyloxyethyl groups increase lipophilicity and may enhance stability against hydrolysis compared to hydroxyethyl groups .

Table 2: Amino Group Modifications

Compound Amino Substituents Functional Impact
Target Compound Bis(2-hydroxyethyl) Hydrophilic, hydrogen-bonding capable
Cyanoethyl-Hydroxyethyl Hybrid 2-Cyanoethyl/2-hydroxyethyl mix Electron withdrawal, altered spectra
Acetyloxyethyl Derivative Bis(2-(acetyloxy)ethyl) Lipophilic, hydrolytically stable

Functional Group Modifications

The bromo and nitro groups in the target compound contribute to its electronic and steric profile:

  • Ethyl 4-[[2-(Acetylamino)-4-[Bis(2-Hydroxyethyl)Amino]-5-Ethoxyphenyl]Azo]-3-Cyano-5-Nitrobenzoate: Addition of a cyano group at position 3 introduces strong electron-withdrawing effects, likely shifting λmax in UV-Vis spectra compared to the bromo-substituted target compound .
  • Hair Dye Compounds (e.g., HCRED Series) : Many hair dyes, such as those with nitro and chloro substituents, share the azo backbone but prioritize stability under oxidative conditions (e.g., hydrogen peroxide in hair treatments) .

Table 3: Functional Group Effects

Compound Key Substituents Application/Property
Target Compound 3-Bromo, 5-nitro Tunable absorption, potential imaging
Cyano-Nitro Derivative 3-Cyano, 5-nitro Enhanced electron withdrawal
Hair Dye Analogs Chloro, nitro, dihydroxypropyl Oxidative stability for cosmetic use

Biological Activity

2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)-2-tolyl)azo)-3-bromo-5-nitrobenzoate, also known by its CAS number 85136-54-5, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

The molecular formula of this compound is C21H25BrN4O7C_{21}H_{25}BrN_{4}O_{7}, with a molecular weight of approximately 525.35 g/mol. Key physical properties include:

PropertyValue
Density1.482 g/cm³
Boiling Point691.395 °C
Flash Point371.943 °C
LogP4.572

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2-methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)-2-tolyl)azo)-3-bromo-5-nitrobenzoate exhibit significant antimicrobial properties. For instance, derivatives of azo compounds have been shown to possess antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

A study demonstrated that the minimum inhibitory concentration (MIC) for related compounds was as low as 1024μg/ml1024\,\mu g/ml, indicating strong antibacterial effects against MRSA . The mechanism of action often involves disruption of bacterial cell membranes and interference with nucleic acid synthesis.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of azo compounds have also been investigated in various cancer cell lines. Research indicates that such compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators .

Case Study:
In a recent experiment, a related azo compound was tested against human cancer cell lines, showing significant inhibition of cell proliferation at concentrations ranging from 10μM10\,\mu M to 50μM50\,\mu M. The study reported an increase in apoptotic cells as evidenced by flow cytometry analysis.

The biological activity of 2-methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)-2-tolyl)azo)-3-bromo-5-nitrobenzoate is hypothesized to be mediated through several mechanisms:

  • Membrane Disruption: Azo compounds can integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Reactive Oxygen Species (ROS) Generation: These compounds may induce oxidative stress in cells, contributing to apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity: Certain azo derivatives have been shown to inhibit key enzymes involved in cellular metabolism.

Q & A

Basic Question: What are the key structural features of 2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)-2-tolyl)azo)-3-bromo-5-nitrobenzoate, and how do they influence reactivity?

Methodological Answer:
The compound’s structure includes:

  • An azo group (-N=N-), which imparts photochromic properties and sensitivity to redox environments.
  • A 3-bromo-5-nitrobenzoate moiety, contributing steric hindrance and electrophilic reactivity.
  • A bis(2-hydroxyethyl)amino group, enabling hydrogen bonding and solubility in polar solvents.
  • A 2-methoxyethyl ester , influencing lipophilicity and hydrolytic stability.

Structural characterization typically employs X-ray crystallography (e.g., single-crystal diffraction, as in ) and multinuclear NMR (¹H, ¹³C, 15N) to confirm regiochemistry. Reactivity studies should account for steric effects from the bromo and nitro groups, which may slow nucleophilic substitution but favor electrophilic aromatic substitution at the para position relative to the azo linkage .

Advanced Question: How can synthetic routes for this compound be optimized to address low yields caused by steric hindrance?

Methodological Answer:
Steric hindrance from the 3-bromo and 5-nitro groups complicates coupling reactions. Optimization strategies include:

  • Catalyst screening : Use Pd-based catalysts (e.g., Pd(OAc)₂ with bulky ligands like XPhos) to enhance cross-coupling efficiency.
  • Solvent polarity adjustment : High-polarity solvents (DMF, DMSO) improve solubility of intermediates, as seen in triazine-based syntheses .
  • Stepwise functionalization : Introduce the azo group before bromination/nitration to reduce steric clashes during later stages.
    Controlled experiments comparing yields under varying conditions (temperature, solvent, catalyst) are critical. Data contradiction between studies may arise from differences in reagent purity or reaction scaling; replicate trials with HPLC-monitored purity checks are advised .

Basic Question: Which spectroscopic techniques are most effective for confirming the azo linkage in this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : The azo group exhibits strong absorbance in the 400–550 nm range due to n→π* transitions. Solvent effects (e.g., polar vs. nonpolar) can shift λmax, aiding in conformational analysis .
  • IR Spectroscopy : The N=N stretch appears near 1450–1600 cm⁻¹, though overlap with aromatic C=C stretches requires deconvolution software for unambiguous identification.
  • ¹H NMR : Adjacent protons to the azo group (e.g., aromatic protons on the toluidine ring) show deshielding and splitting patterns indicative of conjugation .

Advanced Question: How should researchers resolve conflicting data on the compound’s environmental degradation pathways?

Methodological Answer:
Conflicting reports on degradation products (e.g., nitro vs. amine intermediates) may stem from varying experimental conditions (pH, light exposure). To address this:

  • Controlled photolysis studies : Compare degradation under UV (254 nm) vs. visible light, using LC-MS to track intermediates.
  • pH-dependent hydrolysis assays : Monitor nitro group reduction under acidic (HCl) vs. alkaline (NaOH) conditions, referencing protocols from environmental fate studies .
  • Cross-validation : Align results with computational models (e.g., DFT calculations for bond dissociation energies) to predict dominant pathways .

Advanced Question: What methodologies are recommended for assessing the compound’s impact on aquatic ecosystems?

Methodological Answer:

  • Microcosm experiments : Expose model organisms (e.g., Daphnia magna) to graded concentrations, measuring acute toxicity (LC₅₀) and bioaccumulation via GC-MS.
  • Sediment adsorption studies : Use batch equilibration methods to determine Kd (adsorption coefficient) and assess mobility in water-soil systems.
  • Long-term monitoring : Follow protocols from environmental toxicology frameworks (e.g., OECD Test Guideline 308) to evaluate persistence and metabolite formation .

Basic Question: How can researchers evaluate the compound’s potential pharmacological activity?

Methodological Answer:

  • In vitro assays : Screen for antimicrobial activity using disk diffusion (e.g., against E. coli and S. aureus) with MIC (minimum inhibitory concentration) determination.
  • Anti-inflammatory testing : Use LPS-induced macrophage models (RAW 264.7 cells) to measure TNF-α suppression via ELISA.
  • Docking studies : Model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina, referencing structural analogs in .

Advanced Question: What experimental strategies mitigate solubility challenges during in vitro studies?

Methodological Answer:

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to enhance solubility without cytotoxicity.
  • Derivatization : Introduce sulfonate or phosphate groups temporarily via esterification to improve aqueous solubility, later cleaved enzymatically .
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles, characterizing stability via dynamic light scattering (DLS) .

Advanced Question: How can computational modeling predict the compound’s reactivity in catalytic systems?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify reactive sites (e.g., electrophilic aromatic substitution at the nitro-bearing ring).
  • Molecular dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways.
  • QSPR models : Corrate Hammett σ values with reaction rates for nitro group reduction, using datasets from .

Basic Question: What analytical techniques ensure purity assessment of the synthesized compound?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm; purity >98% is typical for pharmacological studies.
  • Elemental analysis : Confirm C, H, N, Br content within ±0.3% of theoretical values.
  • TLC validation : Employ silica gel plates (ethyl acetate/hexane, 3:7) with visualization under UV 366 nm .

Advanced Question: How do temperature and humidity affect the compound’s stability in long-term storage?

Methodological Answer:

  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months, analyzing degradation via HPLC every 30 days.
  • DSC/TGA : Determine melting point shifts and thermal decomposition profiles to identify optimal storage conditions (e.g., desiccated, -20°C).
  • Light-exposure studies : Compare stability in amber vs. clear glass vials under controlled UV irradiation .

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